molecular formula C2Cl2O2 B122117 Oxalyl chloride CAS No. 79-37-8

Oxalyl chloride

Cat. No.: B122117
CAS No.: 79-37-8
M. Wt: 126.92 g/mol
InChI Key: CTSLXHKWHWQRSH-UHFFFAOYSA-N
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Description

Oxalyl chloride is an organic chemical compound with the formula Cl−C(=O)−C(=O)−Cl. This colorless, sharp-smelling liquid is the di acyl chloride of oxalic acid. It is a highly reactive compound and is widely used as a reagent in organic synthesis .

Mechanism of Action

Target of Action

Oxalyl chloride is an organic compound that primarily targets alcohols and carboxylic acids in organic synthesis . It is used to convert these compounds into their corresponding aldehydes , ketones , and acyl chlorides .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. When used in the Swern oxidation , it reacts with dimethyl sulfoxide (DMSO) to form an adduct, which then interacts with the target alcohol to form the corresponding aldehyde or ketone . In the synthesis of acyl chlorides, this compound reacts with carboxylic acids to form the corresponding acyl chlorides .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Swern oxidation . This process involves the conversion of alcohols to aldehydes and ketones . Another significant pathway is the synthesis of acyl chlorides from carboxylic acids .

Pharmacokinetics

Its physical and chemical properties, such as its reactivity with water and its volatility, can impact its behavior in a chemical reaction environment .

Result of Action

The result of this compound’s action is the transformation of alcohols into aldehydes or ketones, and carboxylic acids into acyl chlorides . These transformations are valuable in organic synthesis, enabling the creation of a wide range of organic compounds .

Action Environment

This compound is sensitive to its environment. It reacts violently with water, producing toxic gases: hydrogen chloride (HCl), carbon dioxide (CO2), and carbon monoxide (CO) . Therefore, it must be handled with care, and reactions involving this compound should be conducted in a controlled, moisture-free environment .

Biochemical Analysis

Biochemical Properties

Oxalyl chloride plays a significant role in biochemical reactions, particularly in the catabolism of oxalate . Oxalyl coenzyme A decarboxylase (OXC) is a key enzyme in this process . This compound interacts with this enzyme, facilitating the breakdown of oxalate .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of oxalate metabolism. Oxalate, which is linked to kidney stones and other health problems, is metabolized by microorganisms in the gut . This compound, through its interaction with OXC, plays a role in this metabolic process .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with OXC. This enzyme catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA, a critical step in the catabolism of oxalate .

Temporal Effects in Laboratory Settings

Its role in oxalate metabolism suggests that it may have long-term effects on cellular function, particularly in the context of oxalate-related disorders .

Dosage Effects in Animal Models

Given its role in oxalate metabolism, it is plausible that varying dosages could influence the rate of oxalate breakdown and thus impact conditions related to oxalate accumulation .

Metabolic Pathways

This compound is involved in the metabolic pathway of oxalate. It interacts with OXC, which catalyzes the decarboxylation of oxalyl-CoA, a key step in the catabolism of oxalate .

Transport and Distribution

Given its role in oxalate metabolism, it is likely that it is transported to sites where oxalate breakdown occurs .

Subcellular Localization

Given its role in oxalate metabolism, it is likely that it is localized to sites where oxalate breakdown occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxalyl chloride is typically prepared by reacting anhydrous oxalic acid with phosphorus pentachloride. The reaction is carried out by mixing 90 grams of anhydrous powdered oxalic acid with 400 grams of pulverized phosphorus pentachloride in a round-bottom flask cooled with an ice-water bath. The mixture is allowed to stand for 2-3 days at room temperature until the mass is fully liquefied. The reaction products are then fractionally distilled by collecting the fraction between 60 and 100 degrees Celsius .

Industrial Production Methods: Commercially, this compound is produced from ethylene carbonate. Photochlorination gives the perchloroethylene carbonate and hydrogen chloride, which is subsequently degraded to this compound and phosgene .

Scientific Research Applications

Oxalyl chloride is a versatile reagent used in various scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

oxalyl dichloride
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InChI

InChI=1S/C2Cl2O2/c3-1(5)2(4)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSLXHKWHWQRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3058822
Record name Ethanedioyl dichloride
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Molecular Weight

126.92 g/mol
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Physical Description

Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index]
Record name Ethanedioyl dichloride
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Record name Oxalyl chloride
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Vapor Pressure

150.0 [mmHg]
Record name Oxalyl chloride
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CAS No.

79-37-8
Record name Oxalyl chloride
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Record name Oxalyl chloride
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Record name Ethanedioyl dichloride
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Record name Ethanedioyl dichloride
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Record name Oxalyl dichloride
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Record name OXALYL CHLORIDE
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Synthesis routes and methods I

Procedure details

One of the 3 parts of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom obtained in Example 9 is treated for 90 minutes with 5 ml of a trifluoroacetic acid/distilled water mixture (95/5 by volume). The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water are then added to the medium. The suspension obtained is frozen to -80° C. and then lyophilized (96 hours). The product is dissolved in 1 ml of dimethylformamide containing 0.0625 ml of diisopropylethylamine (0.36 mmol). 50 μl (50 μmol) of a solution of 1-adamantylacetic acid chloride (obtained by reaction of 38.8 mg (200 μmol) of 1-adamantylacetic acid with 17.2 μl (200 μmol) of oxalyl chloride in 200 μl of dichloromethane in the presence of a drop of dimethylformamide for 15 minutes at a temperature in the region of 20° C.) are then added to the peptide solution and the reaction is carried out at a temperature in the region of 20° C. for 1 hour. The solvent is then removed by virtue of a Speed Vac (Savant) centrifugal evaporator equipped with a vane pump for 18 hours at a temperature in the region of 20° C. The residue is dissolved in 2 ml of a dichloromethane/methanol mixture (1/1 by volume) and then 100 mg of 10% palladium-on-charcoal and 100 mg of ammonium formate are added. The reaction is carried out for 150 minutes with periodic stirring to a vortex. The reaction medium is filtered on a 0.45 μm Millex HV filter (Millipore) and the filter washed with 5 ml of methanol. The solvent is then evaporated under reduced pressure (2.6 kPa, 45° C., 30 minutes). The product is finally purified by high performance liquid chromatography on a 100 Å C18 column (250×10 mm, Bio-Rad), elution being carried out with a gradient from 15 to 40% of acetonitrile containing 0.07% of trifluoroacetic acid (by volume) in water containing 0.07% of trifluoroacetic acid (by volume) at a flow rate of 6 ml/minute, over 30 minutes, and then lyophilized. 2.9 mg of the ditrifluoroacetate of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents 1-adamantylacetyl-Arg-Arg-Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom are thus obtained in the form of a white powder [Mass spectrum on Sciex API III, in ESMS (Electrospray Mass Spectrometry): M/z=601.6 (M+2H)2+ ].
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[Compound]
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( I )
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[Compound]
Name
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
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5 mL
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0.36 mmol
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1 mL
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (42 μL, 0.47 mmol) was added to a solution of 1-methylethyl 4-[({6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate (0.165 g, 0.43 mmol) in CH2Cl2 (5 mL) and DMF (0.5 mL) at 0° C. The mixture was warmed to ambient temperature and stirred for 1 h. Removal of CH2Cl2 and excess of oxalyl chloride under reduced pressure gave crude 1-methylethyl 4-[({6-[4-(chloromethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate as a dark brown oil. Crude 1-methylethyl 4-[({6-[4-(chloromethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate was mixed with sodium thiomethoxide (64 mg, 0.86 mmol) in DMF and heated at 100° C. overnight. Additional sodium thiomethoxide (64 mg, 0.86 mmol) was added, and the heating was continued at 100° C. overnight. Cooled to ambient temperature, the mixture was poured into water and extracted with Et2O. The combined organic extract was washed with water, brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give a yellow solid. The crude material was purified by chromatography on a silica gel column eluted with 1:11 EtOAc/CH2Cl2 to 1:8 EtOAc/CH2Cl2 to give 32 mg (18%) of 1-methylethyl 4-{[(6-{4-[(methylthio)methyl]phenyl}-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylateas a white solid. LRMS (ESI), m/z 415 (M+H).
Quantity
42 μL
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reactant
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Name
1-methylethyl 4-[({6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate
Quantity
0.165 g
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5 mL
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solvent
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Synthesis routes and methods III

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
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2.2 mol
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Yield
11%
Yield
2.8%

Synthesis routes and methods IV

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 3,3,3-trifluoropropanoyl chloride. The latter reactant had been obtained in chlorobenzene solution from the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride (1 eq.) in the presence of a catalytic quantity of DMF.
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
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Synthesis routes and methods V

Procedure details

As per the process described in U.S. Pat. No. 5,747,498 (hereinafter “the '498 patent”), erlotinib hydrochloride can be prepared by the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline, obtained by reaction of 6,7-bis(2-methoxy-ethoxy)-quinazolone with oxalylchloride in a solvent system containing chloroform and dimethylformamide, with 3-ethynylaniline or its hydrochloride salt in a solvent such as a (C1-C6)-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or another aprotic solvent, preferably isopropyl alcohol; in the presence or absence of a base, preferably an alkali or alkaline earth metal carbonate or hydroxide or a tertiary amine base, such as pyridine, 2,6-lutidine, collidine, N-methyl-morpholine, triethylamine, 4-dimethylamino-pyridine or N,N-dimethylaniline; at a temperature from about ambient to about the reflux temperature of the solvent, preferably from about 35° C. to about reflux; under an inert atmosphere such as dry nitrogen. The crude erlotinib hydrochloride (residue) obtained is then basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride.
Name
erlotinib hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalyl chloride
Reactant of Route 2
Oxalyl chloride
Reactant of Route 3
Reactant of Route 3
Oxalyl chloride
Customer
Q & A

Q1: What is the molecular formula and weight of oxalyl chloride?

A: this compound has the molecular formula C2Cl2O2 and a molecular weight of 126.92 g/mol. []

Q2: What are the spectroscopic characteristics of this compound?

A: Spectroscopic studies, including infrared (IR), Raman, and ultraviolet (UV) spectroscopy, have been instrumental in characterizing this compound. [, , ]

  • IR Spectroscopy: Reveals characteristic absorption bands for the C=O and C-Cl stretching vibrations, providing insights into its functional groups and bonding characteristics. []
  • Raman Spectroscopy: Complements IR data by providing information on vibrational modes and structural features. Temperature-dependent Raman studies have been used to investigate rotational isomerism in this compound. []
  • UV Spectroscopy: Provides information about electronic transitions within the molecule, and has been used in conjunction with IR and Raman data to study complex formation between this compound and benzene. []

Q3: Does this compound exhibit rotational isomerism?

A: Yes, this compound exists in both trans and gauche conformations, primarily influenced by steric repulsion between the chlorine atoms. [, ] The trans conformer, with a Cl-C-C-Cl dihedral angle of 180°, is generally more stable. While the existence of a distinct gauche conformer (with a dihedral angle around 80°) has been debated, computational studies suggest an extremely flat potential energy surface for rotation around the C-C bond, indicating a low energy barrier between conformers. [, ]

Q4: What is the primary mode of reactivity of this compound?

A: this compound is a highly reactive electrophilic reagent primarily due to the presence of two electrophilic carbonyl groups (C=O). [, , , , , , , ]

Q5: What are some common applications of this compound in organic synthesis?

A5: this compound is a versatile reagent in organic synthesis, frequently employed in the following transformations:

  • Preparation of Carboxylic Acid Chlorides: It readily converts carboxylic acids to their corresponding acid chlorides, which are more reactive derivatives used in various synthetic transformations. [, ]
  • Synthesis of Acyl Derivatives: Facilitates the formation of esters, amides, and other acyl derivatives, expanding its utility in building complex molecules. [, ]
  • Formation of Heterocycles: Participates in cyclization reactions leading to the formation of heterocyclic compounds, including those with medicinal significance. [, , ]
  • Dehydrative Reactions: this compound, particularly in conjunction with dimethylformamide (DMF), acts as a dehydrating agent in specific reactions. []

Q6: How is this compound used in the synthesis of citicoline sodium?

A: this compound serves as a key reagent in a specific synthetic route for citicoline sodium, utilizing choline chloride calcium phosphate (P-choline) as a starting material. [, ]

    Q7: How does this compound function in the Swern oxidation?

    A: In the Swern oxidation, a mild and widely used method for converting alcohols to aldehydes or ketones, this compound acts as an activating agent for dimethyl sulfoxide (DMSO). []

      Q8: Can this compound be used for chlorolactonization reactions?

      A: Yes, this compound, in conjunction with diphenyl sulfoxide, can be used to achieve chlorolactonization of alkenoic acids. [] This method offers a route to synthesize chlorolactones, which are valuable building blocks in organic synthesis.

      Q9: Are there any computational studies on the reactivity of this compound?

      A: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanism of this compound dissociation, providing insights into bond breaking and the formation of reactive intermediates like the COCl radical. []

      Q10: What are the primary safety concerns associated with this compound?

      A10: this compound demands careful handling due to its hazardous nature:

      • Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes. [, , ]
      • Toxicity: this compound is toxic by inhalation and ingestion, and can lead to respiratory irritation and pulmonary edema. [, , ]
      • Moisture Sensitivity: It reacts vigorously with water, producing corrosive hydrochloric acid (HCl) and carbon monoxide (CO) gases. [, ]

      Q11: What precautions should be taken when handling this compound?

      A11: To ensure safety during handling:

      • Personal Protective Equipment: Always wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. [, ]
      • Ventilation: Work in a well-ventilated area or a fume hood to minimize exposure to vapors. [, ]
      • Moisture Exclusion: Handle this compound under anhydrous conditions using dry glassware and inert atmosphere techniques. []
      • Waste Disposal: Dispose of this compound and waste products according to local regulations. [, ]

      Q12: Are there any analytical methods for determining the presence of this compound?

      A: Yes, gas chromatography (GC) methods have been developed for the determination of this compound, particularly in pharmaceutical preparations. [, ]

      • Validation of these analytical methods is crucial to ensure accuracy, precision, and reliability in quantifying this compound levels. [, , ]

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